Acetylheliotrine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

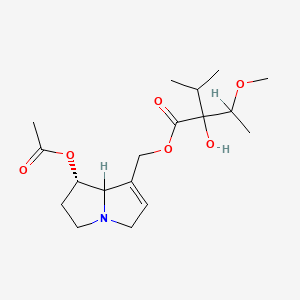

Properties

CAS No. |

26607-98-7 |

|---|---|

Molecular Formula |

C18H29NO6 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

[(7S)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate |

InChI |

InChI=1S/C18H29NO6/c1-11(2)18(22,12(3)23-5)17(21)24-10-14-6-8-19-9-7-15(16(14)19)25-13(4)20/h6,11-12,15-16,22H,7-10H2,1-5H3/t12?,15-,16?,18?/m0/s1 |

InChI Key |

TYFHUMUZGWLROC-OTPKUTMYSA-N |

Isomeric SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1[C@H](CC2)OC(=O)C)O |

Canonical SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Acetylheliotrine Biosynthesis in Heliotropium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites found in numerous plant species, including those of the genus Heliotropium. These compounds are of significant interest due to their potential toxicity and diverse biological activities. Acetylheliotrine, a monoester pyrrolizidine alkaloid, is a characteristic constituent of several Heliotropium species. Understanding its biosynthetic pathway is crucial for applications in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, including the key enzymatic steps, quantitative data on its occurrence, and detailed experimental protocols for its analysis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into two main branches: the formation of the necine base, heliotridine, and the synthesis of the necic acid, heliotric acid. These two moieties are subsequently esterified to form heliotrine, which is then acetylated to yield this compound. While significant progress has been made in elucidating the early stages of the pathway, the enzymatic details of the final esterification and acetylation steps remain to be fully characterized.

Biosynthesis of the Necine Base: Heliotridine

The biosynthesis of the pyrrolizidine core structure begins with the amino acids L-arginine or L-ornithine. In plants, L-ornithine is typically converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine in a reaction catalyzed by homospermidine synthase (HSS) , the first committed enzyme in the PA biosynthetic pathway.

Homospermidine is then oxidized by a copper-dependent diamine oxidase, likely a homospermidine oxidase (HSO) , to form a dialdehyde intermediate. This intermediate undergoes spontaneous intramolecular cyclization via a Mannich-type reaction to form the pyrrolizidine ring system. Subsequent enzymatic reduction and hydroxylation events, which are not yet fully characterized, lead to the formation of the necine base, retronecine. Heliotridine is a stereoisomer of retronecine.

Biosynthesis of the Necic Acid: Heliotric Acid

The necic acid moiety of heliotrine, heliotric acid, is derived from the branched-chain amino acid L-valine. Recent research in Heliotropium indicum has identified a key enzyme in the formation of C7-necic acids, a class to which heliotric acid belongs. A duplicate of an acetohydroxyacid synthase (AHAS) catalytic subunit , named C7-hydroxyacid synthase (C7HAS) , has been shown to be the first specific enzyme in this pathway. This enzyme catalyzes the transfer of an activated acetaldehyde from pyruvate to 2-oxoisovalerate, forming the direct precursor of C7-necic acids.[1][2] Subsequent enzymatic modifications, which are still under investigation, convert this precursor into heliotric acid.

Esterification and Acetylation

The final steps in the biosynthesis of this compound involve the esterification of the necine base, heliotridine, with heliotric acid to form heliotrine. The specific enzyme catalyzing this esterification has not yet been identified but is presumed to be a type of transferase. Following the formation of heliotrine, a final acetylation step at one of the hydroxyl groups of the heliotric acid moiety yields this compound. The enzyme responsible for this acetylation, likely an O-acetyltransferase , also remains to be characterized.

Key Enzymes in this compound Biosynthesis

While the complete enzymatic cascade for this compound biosynthesis is not fully elucidated, two key enzymes have been identified and characterized:

-

Homospermidine Synthase (HSS): This enzyme catalyzes the first committed step in the biosynthesis of the necine base. It facilitates the NAD+-dependent transfer of an aminobutyl group from putrescine to a second putrescine molecule to form homospermidine.

-

C7-Hydroxyacid Synthase (C7HAS): A specialized acetohydroxyacid synthase, C7HAS initiates the biosynthesis of the C7-necic acid moiety. It catalyzes the condensation of an activated acetaldehyde group from pyruvate with 2-oxoisovalerate.[1][2]

Quantitative Data on Pyrrolizidine Alkaloid Content in Heliotropium Species

The concentration of this compound and other related pyrrolizidine alkaloids can vary significantly between different Heliotropium species and even between different organs of the same plant. The following tables summarize quantitative data from various studies.

Table 1: Pyrrolizidine Alkaloid Content in Various Heliotropium Species

| Species | Plant Part | Major Pyrrolizidine Alkaloids | Total PA Content (% of dry weight) | Reference |

| Heliotropium europaeum | Aerial Parts | Heliotrine, Lasiocarpine, Europine | 0.5 - 5 | [3][4] |

| Heliotropium rotundifolium | Aerial Parts | Europine-N-oxide, Heliotrine-N-oxide | 0.5 - 5 | [3][4] |

| Heliotropium suaveolens | Aerial Parts | Europine-N-oxide, Heliotrine-N-oxide | 0.5 - 5 | [3][4] |

| Heliotropium indicum | Whole Plant | Indicine, Acetylindicine | - | |

| Heliotropium dasycarpum | Aerial Parts | Heliotrine-type alkaloids | - | [5] |

Table 2: Relative Abundance of Major Pyrrolizidine Alkaloids in Different Tissues of Heliotropium Species

| Species | Tissue | Heliotrine-type PAs (%) | Lasiocarpine-type PAs (%) | Supinine-type PAs (%) | Reference |

| H. europaeum | Root | 72 - 89 | 8.7 - 30 | < 4 | [3] |

| Stem | 72 - 89 | 8.7 - 30 | < 4 | [3] | |

| Leaf | 72 - 89 | 8.7 - 30 | < 4 | [3] | |

| Flower | 72 - 89 | 8.7 - 30 | < 4 | [3] | |

| H. rotundifolium | Root | > 90 | < 5 | < 4 | [3] |

| Stem | > 90 | < 5 | < 4 | [3] | |

| Leaf | > 90 | < 5 | < 4 | [3] | |

| Flower | > 90 | < 5 | < 4 | [3] | |

| H. suaveolens | Root | 72 - 89 | 8.7 - 30 | < 4 | [3] |

| Stem | 72 - 89 | 8.7 - 30 | < 4 | [3] | |

| Leaf | 72 - 89 | 8.7 - 30 | < 4 | [3] | |

| Flower | 72 - 89 | 8.7 - 30 | < 4 | [3] |

Experimental Protocols

The analysis of this compound and other pyrrolizidine alkaloids in Heliotropium species typically involves extraction, purification, and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of Pyrrolizidine Alkaloids from Plant Material

This protocol is a generalized procedure based on methods described in the literature.[6]

Materials:

-

Dried and powdered plant material

-

Extraction solution: 0.05 M H₂SO₄ in water

-

Neutralization solution: 2.5% ammonia in water

-

Methanol

-

Centrifuge

-

Ultrasonic bath

-

Folded filter paper

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

Procedure:

-

Weigh 2.0 g ± 0.1 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of the extraction solution to the sample, ensuring the material is completely wetted.

-

Extract in an ultrasonic bath for 15 minutes at room temperature.

-

Centrifuge the sample for 10 minutes at approximately 3800 x g.

-

Transfer the supernatant to a clean test tube.

-

Repeat the extraction (steps 2-4) on the pellet with another 20 mL of extraction solution.

-

Combine the supernatants.

-

Neutralize the combined extracts to pH 7 with the neutralization solution, checking the pH with indicator strips.

-

Filter the neutralized extract through a folded filter.

-

Proceed with Solid-Phase Extraction for sample cleanup.

Solid-Phase Extraction (SPE) Cleanup

Procedure:

-

Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

-

Load 10 mL of the filtered, neutralized extract onto the cartridge.

-

Wash the cartridge with 2 x 5 mL of water.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the PAs with 2 x 5 mL of methanol.

-

Dry the eluate under a stream of nitrogen at 50 °C.

-

Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v) for LC-MS/MS analysis.

LC-MS/MS Quantification

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the target analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, heliotrine, and other target PAs, as well as internal standards, should be optimized. For heliotrine (precursor ion m/z 314.2), characteristic product ions would be monitored.

Quantification:

-

Quantification is typically performed using an internal standard method with a calibration curve prepared from certified reference materials.

Visualizations

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of pyrrolizidine alkaloids and flavonoid glycosides through HR-LCMS/MS analysis, biological screening, DFT and molecular docking studies on <i>Heliotropium dasycarpum</i> Ledeb. - Arabian Journal of Chemistry [arabjchem.org]

- 6. encyclopedia.pub [encyclopedia.pub]

Unveiling Acetylheliotrine: A Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylheliotrine, a member of the pyrrolizidine alkaloid (PA) class of secondary metabolites, represents a molecule of significant interest due to its potential biological activity and its presence in various plant species. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical properties of this compound and its related acetylated pyrrolizidine alkaloids. While the term "this compound" itself is not commonly used in scientific literature, it aptly describes acetylated derivatives of heliotrine and other related PAs, such as 7-angelylheliotrine, which have been identified in several plant species.

Pyrrolizidine alkaloids are known for their complex chemical structures and diverse biological effects, ranging from hepatotoxicity to potential anti-tumor activity. A thorough understanding of their natural occurrence, isolation, and characterization is crucial for researchers in fields such as pharmacognosy, toxicology, and drug discovery. This document outlines the key findings on the natural sources of these compounds, provides detailed experimental protocols for their extraction and analysis, and presents quantitative data in a structured format.

Discovery and Natural Occurrence

The discovery of acetylated pyrrolizidine alkaloids is intrinsically linked to the broader investigation of the chemical constituents of plants from the Boraginaceae family, particularly the genus Heliotropium. These plants have a long history of use in traditional medicine, which has spurred scientific inquiry into their chemical composition.

Natural Sources:

The primary natural sources of acetylated heliotrine derivatives are plants of the genus Heliotropium. Specifically, Heliotropium europaeum and Heliotropium indicum have been identified as prominent producers of these compounds.

-

Heliotropium europaeum : Studies have shown that the seeds of Heliotropium europaeum contain a significant amount of pyrrolizidine alkaloids, with the total alkaloid content being approximately 0.28% of the seed's dry weight.[1] A substantial portion of these alkaloids, around 92.86%, exists in the form of N-oxides.[1] Among the various PAs identified in this species is 7-angelylheliotrine , an acetylated derivative of heliotrine.[1]

-

Heliotropium indicum : This species is another well-documented source of pyrrolizidine alkaloids. While specific quantitative data for acetylated derivatives in this plant is less readily available, its known production of a wide array of PAs makes it a significant subject of study for these compounds.

The presence of these alkaloids in plants is a defense mechanism against herbivores. Their concentration and composition can vary depending on the plant's geographic location, stage of development, and environmental conditions.

Quantitative Data

The following table summarizes the quantitative data available on the pyrrolizidine alkaloid content in the primary natural source, Heliotropium europaeum.

| Plant Species | Plant Part | Total Pyrrolizidine Alkaloid Content (% of dry weight) | Percentage of Alkaloids as N-oxides | Identified Acetylated Alkaloids | Reference |

| Heliotropium europaeum | Seeds | 0.28% | 92.86% | 7-angelylheliotrine | [1] |

Note: The specific percentage of 7-angelylheliotrine within the total alkaloid content is not specified in the cited literature.

Experimental Protocols

The isolation and characterization of acetylated pyrrolizidine alkaloids from their natural sources require a multi-step process involving extraction, purification, and spectroscopic analysis.

1. Extraction of Pyrrolizidine Alkaloids from Heliotropium Seeds:

-

Sample Preparation: The seeds of the plant material are dried and finely ground to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with an acidic aqueous solution (e.g., 0.5 M H₂SO₄). The acidic conditions protonate the nitrogen atom of the alkaloids, increasing their solubility in the aqueous phase. The extraction is typically performed using sonication or maceration for a specified period.

-

Filtration: The mixture is then centrifuged, and the supernatant containing the alkaloids is collected. This process is repeated multiple times to ensure complete extraction.

-

Reduction of N-oxides (Optional but recommended for total alkaloid analysis): To analyze the total alkaloid content (both free bases and N-oxides), the N-oxides in the extract are reduced to their corresponding tertiary amine free bases. This is commonly achieved by adding zinc dust to the acidic extract and stirring for several hours.

-

Basification and Liquid-Liquid Extraction: The acidic extract (or the reduced extract) is made alkaline (pH ~9-10) with a base such as ammonia or sodium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the aqueous phase using an immiscible organic solvent like dichloromethane or chloroform through liquid-liquid extraction. The organic layers are combined.

-

Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate to remove any residual water and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

2. Purification of this compound Derivatives:

-

Solid-Phase Extraction (SPE): The crude extract can be further purified using SPE. A strong cation exchange (SCX) cartridge is often employed. The crude extract is dissolved in a suitable solvent and loaded onto the conditioned cartridge. The alkaloids bind to the stationary phase. The cartridge is washed with a non-polar solvent to remove impurities, and the alkaloids are then eluted with a more polar or basic solvent (e.g., methanol containing ammonia).

-

Chromatographic Techniques: For the isolation of individual alkaloids like 7-angelylheliotrine, chromatographic methods such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are utilized.

3. Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable PAs. The crude or purified extract is injected into the GC, where the compounds are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound based on its fragmentation pattern.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for the analysis of non-volatile and thermally labile PAs, including their N-oxides. The extract is separated by HPLC, and the eluent is introduced into a tandem mass spectrometer. This technique provides high sensitivity and selectivity for the detection and quantification of specific alkaloids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of a novel or isolated compound, ¹H-NMR and ¹³C-NMR spectroscopy are indispensable. These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of acetylated pyrrolizidine alkaloids from plant material.

References

Acetylheliotrine: An In-depth Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylheliotrine, a member of the heliotridine-type pyrrolizidine alkaloids (PAs), is a naturally occurring hepatotoxin found in various plant species. Its toxicity is not inherent but arises from metabolic activation, primarily in the liver. This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's biological effects, with a focus on its metabolic activation, covalent binding to cellular macromolecules, and the subsequent induction of cellular damage and apoptosis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Core Mechanism of Action: Metabolic Activation and Adduct Formation

The toxicity of this compound is a classic example of "lethal synthesis," where the parent compound is metabolized to a more toxic intermediate. This process is central to its mechanism of action and can be broken down into two key stages:

2.1 Metabolic Activation by Cytochrome P450 Enzymes

This compound is bioactivated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases predominantly located in the liver.[1][2][3][4] The primary metabolic transformation is the dehydrogenation of the necine base at the C1 and C2 positions, leading to the formation of a highly reactive pyrrolic ester, dehydropyrrolizidine alkaloid (DHPA).[2] While multiple CYP isoforms can metabolize PAs, CYP3A4 is a major contributor to the bioactivation of many of these compounds.[1][3]

Diagram: Metabolic Activation of this compound

Caption: Metabolic activation of this compound by CYP450 enzymes.

2.2 Covalent Adduct Formation

The electrophilic nature of the dehydrothis compound metabolite drives its covalent binding to nucleophilic centers in cellular macromolecules, such as DNA and proteins.[5][6][7] This process, known as adduct formation, is the molecular initiating event for this compound's toxicity.

-

DNA Adducts: The formation of DNA adducts can lead to mutations, DNA cross-linking, and chromosomal aberrations, contributing to the genotoxicity and carcinogenicity of this compound.[5][7]

-

Protein Adducts: Covalent binding to proteins can impair their function, leading to enzyme inhibition, disruption of cellular signaling, and cytoskeletal damage.

Cellular and Molecular Consequences of this compound Exposure

The formation of macromolecular adducts triggers a cascade of downstream events, culminating in cellular dysfunction and death.

3.1 Hepatotoxicity and Sinusoidal Obstruction Syndrome (HSOS)

The liver is the primary target organ for this compound toxicity due to its high concentration of CYP enzymes. The damage to sinusoidal endothelial cells and hepatocytes can lead to a condition known as hepatic sinusoidal obstruction syndrome (HSOS), also referred to as veno-occlusive disease.[8][9][10][11]

3.2 Glutathione Depletion and Oxidative Stress

The reactive dehydrothis compound can be detoxified by conjugation with glutathione (GSH), a critical intracellular antioxidant.[12][13][14][15] However, high levels of the reactive metabolite can deplete GSH stores, leading to an imbalance in the cellular redox state and increased oxidative stress. This exacerbates cellular damage through lipid peroxidation and oxidation of proteins and DNA.

3.3 Induction of Apoptosis via the Intrinsic Pathway

This compound and its metabolites are potent inducers of apoptosis, or programmed cell death.[16][17][18][19][20][21] The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.

Key events in this pathway include:

-

Loss of Mitochondrial Membrane Potential: Damage to the mitochondria leads to the dissipation of the mitochondrial membrane potential.[22][23]

-

Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase-9 Activation: Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.[24][25]

-

Caspase-3 Activation and Execution of Apoptosis: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving a variety of cellular substrates.[16][26]

Diagram: this compound-Induced Apoptosis Signaling Pathway

Caption: Intrinsic pathway of apoptosis induced by this compound.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables provide illustrative data based on studies of closely related pyrrolizidine alkaloids. This data should be considered representative of the expected toxicological profile of this compound.

Table 1: Illustrative In Vitro Cytotoxicity of a Pyrrolizidine Alkaloid in HepG2 Cells

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 10 | 85 ± 6.1 |

| 50 | 62 ± 4.8 |

| 100 | 41 ± 5.5 |

| 200 | 23 ± 3.9 |

| IC50 (µM) | ~85 |

This data is illustrative and based on typical results for toxic pyrrolizidine alkaloids in a standard MTT or CCK-8 assay after 24-48 hours of exposure.[14]

Table 2: Illustrative Kinetic Parameters for the Metabolism of a Pyrrolizidine Alkaloid by Human Liver Microsomes

| CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) |

| CYP3A4 | 25 | 150 |

| CYP2B6 | 80 | 65 |

| CYP2C9 | 150 | 30 |

This data is illustrative and represents typical Michaelis-Menten kinetics for the metabolism of a pyrrolizidine alkaloid.[12][27][28][29][30]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

5.1 In Vitro Hepatotoxicity Assessment

Diagram: Experimental Workflow for In Vitro Hepatotoxicity

Caption: Workflow for assessing in vitro hepatotoxicity.

Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the this compound solutions. Include a vehicle control.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

5.2 Analysis of DNA Adducts by ³²P-Postlabeling

The ³²P-postlabeling assay is a highly sensitive method for the detection of DNA adducts.[27][28][31][32][33]

Protocol: ³²P-Postlabeling Assay

-

DNA Isolation: Isolate DNA from cells or tissues exposed to this compound.

-

DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducts.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multidimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the adducts by autoradiography and quantify by scintillation counting or phosphorimaging.

5.3 Measurement of Mitochondrial Membrane Potential

The JC-1 assay is a common method to assess changes in mitochondrial membrane potential.

Protocol: JC-1 Assay

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with this compound for the desired time.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope, flow cytometer, or plate reader.

-

Healthy cells (high mitochondrial membrane potential): JC-1 forms aggregates that emit red fluorescence (~590 nm).

-

Apoptotic cells (low mitochondrial membrane potential): JC-1 remains in its monomeric form and emits green fluorescence (~529 nm).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

5.4 Caspase-3/9 Activity Assay

Caspase activity can be measured using commercially available colorimetric or fluorometric assay kits.

Protocol: Colorimetric Caspase-3 Activity Assay

-

Cell Lysis: Lyse the treated and control cells to release cellular proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Reaction: Incubate the cell lysate with a caspase-3 specific substrate conjugated to a chromophore (e.g., DEVD-pNA).

-

Absorbance Measurement: Measure the absorbance of the released chromophore (pNA) at 405 nm over time.

-

Data Analysis: Calculate the caspase-3 activity based on the rate of color change and normalize to the protein concentration. A similar protocol can be followed for caspase-9 using a specific substrate (e.g., LEHD-pNA).[34]

5.5 Quantification of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of small molecules in complex biological matrices.[29][30][35][36][37]

Protocol: General LC-MS/MS Workflow

-

Sample Preparation:

-

Matrix: Plasma, urine, or cell lysates.

-

Extraction: Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate this compound and its metabolites.

-

Internal Standard: Spike the sample with a known concentration of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound) prior to extraction.

-

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode.

-

Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard for high selectivity and sensitivity.

-

-

Quantification:

-

Calibration Curve: Prepare a calibration curve by analyzing standards of known concentrations of this compound.

-

Data Analysis: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

The mechanism of action of this compound in biological systems is a multi-step process initiated by metabolic activation in the liver. The resulting reactive pyrrolic esters form covalent adducts with DNA and proteins, leading to cellular dysfunction, genotoxicity, and the induction of apoptosis via the intrinsic mitochondrial pathway. Understanding these intricate molecular events is crucial for risk assessment, the development of potential therapeutic interventions for pyrrolizidine alkaloid poisoning, and for guiding the development of safer pharmaceuticals. The experimental protocols outlined in this guide provide a framework for further investigation into the toxicology of this compound and related compounds.

References

- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Identification of DNA adducts of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mercapturic acids, protein adducts, and DNA adducts as biomarkers of electrophilic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 9. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of glutathione efflux from isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Noninvasive monitoring of hepatic glutathione depletion through fluorescence imaging and blood testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 20. Apoptosis Signal Pathway Overview - Creative BioMart [creativebiomart.net]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 25. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 26. m.youtube.com [m.youtube.com]

- 27. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 28. Storage phosphor imaging technique for detection and quantitation of DNA adducts measured by the 32P-postlabeling assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. rsc.org [rsc.org]

- 31. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. 32P-postlabelling methods for cyclic DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. lcms.cz [lcms.cz]

- 36. Development and validation of a LC-MS/MS method for the quantitation of lumefantrine in mouse whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Acetylheliotrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylheliotrine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in numerous plant species worldwide. PAs are known for their potential toxicity, primarily targeting the liver. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing its mechanism of action, metabolic activation, genotoxicity, and organ-specific toxicity. The information is presented to be a valuable resource for researchers and professionals involved in drug development and safety assessment.

Acute Toxicity

The acute toxicity of this compound has been evaluated in animal studies. The median lethal dose (LD50) provides a standardized measure of acute toxicity.

| Parameter | Value | Species | Route of Administration | Reference |

| Acute Dermal LD50 | > 2000 mg/kg | Rat | Dermal | [1] |

| Acute Oral LD50 | 2000 - 5000 mg/kg | Rat | Oral | [2] |

Note: While these values provide an indication of the acute toxicity, the specific substance in the cited studies was not explicitly identified as this compound. However, they represent relevant data for a closely related substance.[1][2]

Mechanism of Toxicity and Metabolic Activation

The toxicity of this compound, like other hepatotoxic PAs, is not inherent to the parent molecule but results from its metabolic activation in the liver. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly isoforms such as CYP3A4 and CYP2B6.

The metabolic activation pathway can be summarized as follows:

-

Dehydrogenation: this compound undergoes dehydrogenation by CYP enzymes to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

-

Adduct Formation: These electrophilic metabolites can then readily react with cellular nucleophiles, such as DNA and proteins, to form covalent adducts.

The formation of these adducts is a critical initiating event in the cascade of cellular damage that leads to toxicity.

Genotoxicity

The formation of DNA adducts by the reactive metabolites of this compound is a primary mechanism of its genotoxicity. These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal damage. The genotoxic potential of PAs is a significant concern, as it can contribute to the initiation of carcinogenesis.

Organ-Specific Toxicity

The primary target organ for this compound toxicity is the liver . The high concentration of CYP enzymes in hepatocytes makes this organ particularly susceptible to the metabolic activation of PAs. The resulting cellular damage can manifest as a range of liver injuries, with hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD), being a characteristic feature of PA poisoning.

Signaling Pathways Involved in Toxicity

The cellular damage induced by this compound can trigger various signaling pathways, contributing to the overall toxic response. While specific data for this compound is limited, studies on other genotoxic agents suggest the involvement of key pathways like p53 and Mitogen-Activated Protein Kinase (MAPK) signaling.

p53 Signaling Pathway

The p53 pathway is a critical cellular stress response pathway that is activated by DNA damage. Upon activation, p53 can induce cell cycle arrest, allowing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe.

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in cellular responses to a variety of external and internal stimuli, including cellular stress. The MAPK pathway can regulate processes such as cell proliferation, differentiation, and apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is a general method for assessing the cytotoxicity of a compound on a cell line such as HepG2 (a human liver cancer cell line).[3]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently wash the cells and fix them by adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Staining: Remove the TCA, wash the plates with water, and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Determination of DNA Adducts (General Protocol)

This protocol outlines a general approach for the detection and quantification of DNA adducts using techniques like ³²P-postlabeling or liquid chromatography-mass spectrometry (LC-MS).[4]

Objective: To detect and quantify the formation of this compound-DNA adducts in vitro or in vivo.

Materials:

-

DNA sample (from treated cells or tissues)

-

Enzymes for DNA digestion (e.g., micrococcal nuclease, spleen phosphodiesterase)

-

[γ-³²P]ATP (for ³²P-postlabeling)

-

T4 polynucleotide kinase (for ³²P-postlabeling)

-

Thin-layer chromatography (TLC) plates or HPLC system

-

Mass spectrometer (for LC-MS)

Procedure (³²P-Postlabeling):

-

DNA Digestion: Digest the DNA sample to individual nucleotides using a cocktail of enzymes.

-

Adduct Enrichment (Optional): Enrich the adducted nucleotides from the normal nucleotides.

-

Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional TLC or HPLC.

-

Detection and Quantification: Detect the radioactive adducts by autoradiography and quantify them by scintillation counting or phosphorimaging.

Procedure (LC-MS):

-

DNA Digestion: Digest the DNA sample to nucleosides.

-

Chromatographic Separation: Separate the adducted nucleosides from the normal nucleosides using HPLC.

-

Mass Spectrometric Detection: Detect and quantify the adducts using a mass spectrometer, which provides information on the mass-to-charge ratio of the adducts, allowing for their identification and quantification.[5]

Conclusion

This compound is a hepatotoxic pyrrolizidine alkaloid that requires metabolic activation to exert its toxic effects. The formation of reactive pyrrolic metabolites leads to the generation of DNA and protein adducts, primarily in the liver, which can result in genotoxicity and organ damage. Understanding the toxicological profile of this compound is crucial for assessing the risks associated with exposure and for guiding the development of safer pharmaceuticals and consumer products. Further research is needed to obtain more specific quantitative toxicity data for this compound and to further elucidate the detailed molecular mechanisms and signaling pathways involved in its toxicity.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 4. superfund.berkeley.edu [superfund.berkeley.edu]

- 5. hkmj.org [hkmj.org]

An In-depth Technical Guide on the Pharmacological Properties of Acetylheliotrine and Related Pyrrolizidine Alkaloids

Disclaimer: Specific pharmacological and toxicological data for Acetylheliotrine are scarce in publicly available scientific literature. Therefore, this guide extrapolates the likely properties of this compound based on the well-documented characteristics of its parent compound, heliotrine, and the broader class of hepatotoxic pyrrolizidine alkaloids (PAs). All information should be interpreted with this context in mind.

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in numerous plant species, most notably within the Boraginaceae, Asteraceae, and Fabaceae families. PAs are recognized for their significant toxicity, primarily targeting the liver, and are also investigated for a range of pharmacological activities. Structurally, PAs are esters of a necine base, which is a bicyclic amino alcohol. The toxicity and biological activity of PAs are intrinsically linked to their chemical structure, particularly the presence of an unsaturated necine base, which is a feature of the heliotridine-type PAs like heliotrine and, by extension, this compound.

This technical guide provides a comprehensive overview of the known and anticipated pharmacological properties of this compound, drawing from research on closely related alkaloids and the general toxicological profile of this compound class. It is intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics: The Mechanism of Action

The primary mechanism of action for hepatotoxic PAs, which is expected to include this compound, involves metabolic activation within the liver. This bioactivation is a critical step that converts the relatively inert parent alkaloid into highly reactive pyrrolic metabolites.

Metabolic Activation Pathway:

PAs are metabolized by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4 and CYP3A5, to form dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters.[1] These intermediates are powerful electrophiles and alkylating agents. The DHPAs can then undergo further reactions:

-

Detoxification: They can be conjugated with glutathione (GSH), a cellular antioxidant, and subsequently eliminated from the body.[2]

-

Hydrolysis: DHPAs can be hydrolyzed to form dehydronecines, which are also toxic but generally less reactive.[2]

-

Adduct Formation: The highly reactive DHPAs can form covalent bonds (adducts) with cellular nucleophiles, including proteins and DNA.[3][4][5]

The formation of DNA adducts is considered a key event in the genotoxicity and carcinogenicity of PAs.[3][4][5] These adducts can lead to mutations and initiate liver tumor formation.[3][4]

Pharmacological Activities of Related Alkaloids

While specific data for this compound is lacking, studies on related PAs from Heliotropium species have revealed some biological activities:

-

Ganglion Blocking Activity: Heliotrine, the parent compound of this compound, has been shown to possess ganglion blocking activity.

-

Anti-inflammatory Effects: Certain PAs have demonstrated anti-inflammatory properties. For instance, crotalaburnine was found to be effective against increased vascular permeability and edema in rats.[6]

-

Cytotoxic and Antitumor Activity: Some PAs and their N-oxides are known to have cytotoxic and potential antitumor effects, which is likely linked to their ability to inhibit DNA and protein synthesis.[5] Heliotrine has been observed to inhibit the synthesis of nucleic acids and proteins in human liver cells in culture.[5]

Toxicological Profile

The toxicity of this compound is predicted to be consistent with that of other hepatotoxic PAs.

Hepatotoxicity: The primary target organ for PA toxicity is the liver. Acute poisoning can lead to hemorrhagic necrosis.[7] Chronic exposure to low doses can result in veno-occlusive disease (VOD), characterized by the blockage of hepatic venules, leading to liver fibrosis, cirrhosis, and failure.[2]

Genotoxicity and Carcinogenicity: As a result of their ability to form DNA adducts, many PAs are genotoxic and have been shown to induce tumors in experimental animals, primarily in the liver.[2]

Other Organ Systems: While the liver is the main target, toxic effects on other organs, such as the lungs and kidneys, have also been reported for some PAs.[2]

Quantitative Toxicological Data for Related Pyrrolizidine Alkaloids

| Compound | Test Organism | Route of Administration | LD50 | Reference |

| Heliotrine | Rat (male) | Intraperitoneal | 296 mg/kg | [8] |

| Heliotrine | Rat (female) | Intraperitoneal | 478 mg/kg | [8] |

| Compound | Assay | IC50 | Reference |

| Heliotrine | Cell Viability | 52.4 µM | [6] |

| Heliotrine N-oxide | Cell Viability | 85.1 µM | [6] |

| Europine | Cell Viability | 7.9 µM | [6] |

Pharmacokinetics

Specific pharmacokinetic parameters for this compound are not available. The following information is based on general knowledge of PAs and data from related compounds like lasiocarpine and heliotrine.

-

Absorption: PAs are generally absorbed from the gastrointestinal tract.

-

Distribution: Following absorption, PAs are distributed to various tissues, with the highest concentration typically found in the liver, where they undergo metabolic activation.

-

Metabolism: As previously described, the liver is the primary site of metabolism for PAs, leading to the formation of toxic pyrrolic metabolites.

-

Excretion: PAs and their metabolites are excreted primarily in the urine.

A comparative pharmacokinetic study of lasiocarpine and heliotrine in rats has been conducted, which could provide insights into the likely pharmacokinetic profile of this compound.[9]

Experimental Protocols

The study of this compound would involve standard methodologies for the extraction, isolation, and analysis of pyrrolizidine alkaloids from plant material.

Extraction and Purification of Pyrrolizidine Alkaloids

A common method for extracting PAs from plant material involves the following steps:

-

Sample Preparation: The plant material (e.g., seeds, leaves) is dried and finely ground.

-

Extraction: The powdered material is extracted with an acidified aqueous-organic solvent, such as 0.05 M sulfuric acid in 50% methanol.[10][11] The acidic conditions protonate the nitrogen atom of the alkaloids, increasing their solubility in the polar solvent.

-

Purification: The crude extract is then purified, often using solid-phase extraction (SPE) with a cation-exchange sorbent (e.g., Oasis MCX).[10][11] The alkaloids are retained on the column and then eluted with an ammoniated organic solvent (e.g., 2.5% ammonia in methanol).[10]

-

Analysis: The purified extract is analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[10][11][12]

In Vitro Toxicity Assessment

The metabolism-mediated toxicity of PAs can be evaluated using in vitro co-incubation assays.[13] This typically involves:

-

Incubating a human hepatocarcinoma cell line (e.g., HepG2/C3A) with the test compound (e.g., this compound).

-

Including a source of metabolic enzymes, such as a rat liver S9 fraction, to facilitate the bioactivation of the PA.

-

Assessing cell viability using methods like the MTT assay, which measures mitochondrial activity.[13]

Conclusion

This compound, as a member of the hepatotoxic pyrrolizidine alkaloid family, is presumed to share the pharmacological and toxicological characteristics of its better-studied relatives, such as heliotrine. Its biological effects are likely driven by metabolic activation in the liver to form reactive pyrrolic species that can damage cellular macromolecules, leading to hepatotoxicity and genotoxicity. While some pharmacological activities like ganglion blocking and anti-inflammatory effects have been noted for related compounds, the primary concern for this class of alkaloids remains their toxicity. Further research is required to elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound to accurately assess its potential risks and any therapeutic potential. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkaloid pirrolizidin - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]

- 8. latoxan.com [latoxan.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bfr.bund.de [bfr.bund.de]

- 13. Comparison of metabolism-mediated effects of pyrrolizidine alkaloids in a HepG2/C3A cell-S9 co-incubation system and quantification of their glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylheliotrine: A Technical Guide on the Pyrrolizidine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large class of phytotoxins with significant hepatotoxic, genotoxic, and carcinogenic potential. Acetylheliotrine, a member of this family, poses a considerable risk to human and animal health through the contamination of foodstuffs and herbal remedies. This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, biosynthesis, and toxicological profile. Detailed experimental protocols for key assays and visualizations of metabolic and signaling pathways are included to support researchers in the fields of toxicology, pharmacology, and drug development.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites produced by thousands of plant species, primarily belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] These compounds are characterized by a necine base, which is a bicyclic structure formed from two fused five-membered rings with a nitrogen atom at the bridgehead.[1] The toxicity of PAs is largely attributed to those with a 1,2-unsaturated necine base, which can be esterified with one or two necic acids.[1][3]

Heliotrine is a monoester pyrrolizidine alkaloid of the heliotridine-type, and while the term "this compound" is not widely documented, it is understood to refer to an acetylated derivative of heliotrine, such as 7-acetylrinderine, which has been identified in Heliotropium species.[2] For the purposes of this guide, "this compound" will be considered in the context of acetylated heliotrine-type PAs.

Chemical Structure and Biosynthesis

The core structure of this compound is the heliotridine necine base, which is esterified with a necic acid and contains an acetyl group. The general structure of heliotrine, the parent compound, is provided below.

Chemical Properties of Heliotrine [4][5][6]

| Property | Value |

| CAS Number | 303-33-3 |

| Molecular Formula | C₁₆H₂₇NO₅ |

| Molecular Weight | 313.39 g/mol |

The biosynthesis of the pyrrolizidine core begins with the condensation of two molecules of putrescine. While the complete biosynthetic pathway for this compound has not been fully elucidated, it is understood to follow the general pathway for heliotridine-type PAs, with a final acetylation step.

Toxicological Profile

The toxicity of PAs is intrinsically linked to their metabolic activation, primarily in the liver.[3][7]

Metabolic Activation and DNA Adduct Formation

Upon ingestion, this compound is transported to the liver, where it undergoes metabolic activation by cytochrome P450 (CYP450) enzymes. This process involves the oxidation of the pyrrolizidine ring to form a highly reactive pyrrolic ester, dehydroheliotridine (DHH).[8] This electrophilic metabolite can then readily react with cellular nucleophiles, including DNA, to form DHP-derived DNA adducts.[8] The formation of these adducts is a critical initiating event in the genotoxicity and carcinogenicity of PAs.[8][9]

Figure 1: Metabolic activation of this compound.

Cytotoxicity and Hepatotoxicity

The formation of pyrrole-protein adducts disrupts cellular function and leads to cytotoxicity.[7] In hepatocytes, this manifests as cellular necrosis, hypertrophy, and cytoplasmic vacuolation.[10] Chronic exposure to low doses of PAs can lead to veno-occlusive disease (VOD), now known as hepatic sinusoidal obstruction syndrome (HSOS), characterized by damage to the sinusoidal endothelial cells of the liver.[11]

Quantitative Toxicity Data

Predicted Acute Toxicity of Related Pyrrolizidine Alkaloids [13]

| Pyrrolizidine Alkaloid | Predicted LD50 (rat, oral) (mg/kg) | Predicted Chronic LOAEL (mg/kg/day) |

| Heliotrine | 222 | 0.005 |

| Lasiocarpine | 72 | 0.005 |

| Retronecine | 350 | 0.005 |

Signaling Pathways Affected by this compound

This compound and its reactive metabolites can induce cellular damage through the activation of specific signaling pathways, leading to apoptosis and oxidative stress.

Induction of Apoptosis

The formation of DNA adducts and the generation of reactive oxygen species (ROS) can trigger both the intrinsic and extrinsic pathways of apoptosis. The intrinsic pathway is initiated by mitochondrial stress, leading to the activation of caspase-9, while the extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[14][15][16]

Figure 2: this compound-induced apoptosis signaling.

Oxidative Stress

The metabolism of PAs can lead to the production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to oxidative stress.[17] ROS can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity and the induction of apoptosis.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the toxicity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay) in HepG2 Cells

This protocol is adapted from standard MTT assay procedures for assessing cell viability.[19]

Objective: To determine the cytotoxic effect of this compound on human hepatoma HepG2 cells.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

DNA Adduct Formation Analysis (³²P-Postlabelling Assay)

This protocol is a generalized procedure for the sensitive detection of DNA adducts.[20]

Objective: To detect and quantify this compound-derived DNA adducts in vitro or in vivo.

Materials:

-

DNA sample (from treated cells or animal tissue)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Digestion: Digest 10 µg of DNA to 3'-mononucleotides with micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by digestion of normal nucleotides to deoxynucleosides with nuclease P1.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the DNA adducts by autoradiography or phosphorimaging and quantify the level of adducts relative to the total amount of DNA.

Figure 3: Experimental workflows for toxicity assessment.

Conclusion

This compound, as a representative of acetylated heliotridine-type pyrrolizidine alkaloids, exhibits significant toxic potential primarily through its metabolic activation in the liver. The formation of reactive pyrrolic esters leads to the generation of DNA and protein adducts, inducing cytotoxicity, genotoxicity, and apoptosis. Understanding the mechanisms of this compound toxicity and utilizing robust experimental protocols are crucial for risk assessment and the development of potential therapeutic interventions. This guide provides a foundational resource for researchers to further investigate the toxicological impact of this class of compounds.

References

- 1. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heliotrine - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 5. scbt.com [scbt.com]

- 6. (+)-Heliotrine | C16H27NO5 | CID 906426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, heliotrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of heliotrine, a pyrrolizidine alkaloid, on human liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactome | Caspase activation via extrinsic apoptotic signalling pathway [reactome.org]

- 16. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evidence for the role of oxidative stress in the acetylation of histone H3 by ethanol in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biological Activity of Acetylheliotrine from Heliotropium indicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotropium indicum, commonly known as Indian heliotrope, is a plant belonging to the Boraginaceae family, which has a long history of use in traditional medicine across tropical and temperate regions.[1] The plant is a known source of various secondary metabolites, most notably pyrrolizidine alkaloids (PAs).[1][2] These alkaloids are recognized for their potential biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4][5] One such pyrrolizidine alkaloid is Acetylheliotrine, a derivative of heliotrine. While research on Heliotropium indicum has identified a range of compounds and biological effects of its extracts, specific data on the individual activities of this compound are limited. This technical guide aims to consolidate the available information on the biological activity of this compound, drawing parallels with closely related pyrrolizidine alkaloids where necessary, to provide a comprehensive resource for researchers and professionals in drug development. The inherent toxicity of pyrrolizidine alkaloids, particularly their hepatotoxicity, necessitates careful consideration in any therapeutic application.[6][7]

Isolation and Purification of this compound

The isolation of this compound from Heliotropium indicum typically involves a multi-step process of extraction and chromatographic separation. While a specific protocol for this compound is not extensively detailed in the available literature, a general methodology can be inferred from the isolation of other pyrrolizidine alkaloids from the same plant.

Experimental Protocol: General Isolation of Pyrrolizidine Alkaloids

-

Plant Material Collection and Preparation: Fresh aerial parts of Heliotropium indicum are collected and air-dried in the shade to a constant weight. The dried plant material is then pulverized into a coarse powder.[8]

-

Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol.[8] Maceration is a frequently used technique, where the plant powder is soaked in the solvent for a specified period (e.g., 72 hours) with occasional agitation. The process is repeated multiple times to ensure exhaustive extraction.

-

Fractionation: The crude methanol extract, which is often rich in alkaloids, is then subjected to further fractionation. This can be achieved by partitioning the extract between an acidic aqueous solution and an organic solvent. The aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with a solvent like chloroform or ethyl acetate to recover the alkaloids.

-

Chromatographic Purification: The resulting alkaloid-rich fraction is then purified using various chromatographic techniques.

-

Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (PTLC): Fractions showing similar TLC profiles are pooled and further purified using PTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual alkaloids like this compound, preparative HPLC with a suitable column (e.g., C18) and mobile phase is employed.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities

Pyrrolizidine alkaloids as a class exhibit a range of biological activities. The activities of this compound are likely to be similar to other PAs, although specific quantitative data is sparse.

Cytotoxicity

Pyrrolizidine alkaloids are known to exhibit cytotoxic effects, which is the basis for the investigation of some PAs as potential anticancer agents.[1] The mechanism of cytotoxicity is often linked to the ability of their metabolic products to alkylate DNA and proteins, leading to cell damage and apoptosis.[7]

Quantitative Data on Cytotoxicity of Related Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Cell Line | IC50 Value | Reference |

| Indicine-N-Oxide | Various Cancer Cell Lines | Phase 1 Clinical Trials | [1] |

| Methanolic Extract of H. indicum | HeLa | 200 µg/mL | [1] |

| Ethanolic Extract of H. indicum | SKBR3 (Breast Cancer) | Significant anti-proliferative activity | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (or the test compound) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are solubilized by adding a solvent such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Several pyrrolizidine alkaloids have demonstrated anti-inflammatory properties.[9] This activity is thought to be mediated, in part, through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3] Increased levels of acetylcholine can modulate inflammatory responses.[10][11]

Quantitative Data on Anti-inflammatory Activity of Related Pyrrolizidine Alkaloids

Specific data on the anti-inflammatory activity of this compound is not available. The following table presents data for other PAs.

| Pyrrolizidine Alkaloid/Extract | Assay | Result | Reference |

| Madhumidine A, Lindelofidine benzoic acid ester, Minalobine B | Inhibition of LPS-induced nitric oxide production in RAW264.7 cells | Showed anti-inflammatory activity | [9] |

| Extracts of Heliotropium species | General | Possess anti-inflammatory effects | [12] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of acetylcholinesterase.

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase enzyme, and a buffer solution (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound (this compound at various concentrations), and the acetylcholinesterase enzyme.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Add DTNB to the wells.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

-

Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is measured spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of inhibition of AChE activity is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined.

Antimicrobial Activity

Pyrrolizidine alkaloids have been reported to possess antimicrobial activity against various bacteria and fungi.[3][13] The proposed mechanism involves the disruption of bacterial cell membranes.[14]

Quantitative Data on Antimicrobial Activity of Related Pyrrolizidine Alkaloids

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not documented. The table below shows data for other PAs.

| Pyrrolizidine Alkaloid/Extract | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Lasiocarpine, 7-angeloyl heliotrine | E. coli, P. chrysogenum | Significant activity | [14] |

| Clazamycin A and B | Various bacteria | Broad range of MIC values | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: The test compound (this compound) is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Putative Signaling Pathways

The exact signaling pathways modulated by this compound are not well-elucidated. However, based on the known activities of related pyrrolizidine alkaloids, some putative pathways can be proposed.

Cholinergic Anti-inflammatory Pathway

The potential anti-inflammatory effect of this compound may be mediated through the cholinergic anti-inflammatory pathway. By inhibiting acetylcholinesterase, this compound could increase the concentration of acetylcholine in the vicinity of immune cells, such as macrophages. Acetylcholine can then bind to α7 nicotinic acetylcholine receptors (α7nAChR) on these cells. This interaction can lead to the inhibition of the NF-κB signaling pathway, which is a key regulator of the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Conclusion

This compound, a pyrrolizidine alkaloid from Heliotropium indicum, belongs to a class of compounds with demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties. While specific quantitative data and detailed mechanistic studies on this compound are currently limited, the information available for related PAs provides a valuable framework for future research. The potential therapeutic applications of this compound are intriguing; however, the well-documented hepatotoxicity of many pyrrolizidine alkaloids underscores the critical need for thorough toxicological evaluation. Further investigation is warranted to isolate and characterize this compound in larger quantities, perform comprehensive biological activity screening to determine its specific IC50 and MIC values, and elucidate its precise mechanisms of action and signaling pathways. Such studies will be crucial in assessing the true therapeutic potential and safety profile of this natural product for drug development.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Systematic review of the phytochemical compounds use of Heliotropium indicum taking advantage of its advantage in modern medicine - MedCrave online [medcraveonline.com]

- 3. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. equiimed.com [equiimed.com]

- 8. unn.edu.ng [unn.edu.ng]

- 9. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory properties of cholinergic up-regulation: A new role for acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Central and peripheral anti-inflammatory effects of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

Potential Therapeutic Applications of Heliotrine: A Technical Guide